5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCPHMSSZMAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine at position 2 of the thiadiazole ring undergoes alkylation and acylation under mild conditions.
Key findings:
-
Alkylation proceeds regioselectively at the exocyclic amine due to steric hindrance from the cyclopropyl group.
-
Acylated derivatives show enhanced solubility in polar aprotic solvents (e.g., DMSO) .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides and diazo compounds:
Mechanistic insight:
-
The electron-deficient thiadiazole acts as a dipolarophile, with reactivity modulated by the cyclopropyl group’s electron-donating effects .
Nucleophilic Substitution
The thiadiazole sulfur atom undergoes nucleophilic displacement in the presence of strong bases:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine | EtOH, 80°C, 8 h | 5-(3-Cyclopropyl-1-methyl-pyrazol-4-yl)-1,2,4-triazole-3-thiol | 62% |
| Piperidine | DIPEA, DMF, 120°C, 24 h | Piperidine-substituted thiadiazole | 55% |
Notable observation :
-
Substitution at sulfur is less favorable compared to amine-group reactions due to ring aromaticity stabilization .
Suzuki-Miyaura Cross-Coupling
The pyrazole-bound cyclopropyl group enables palladium-catalyzed coupling:
Optimized conditions:
Biological Interaction Pathways
The compound’s reactivity correlates with its pharmacological mechanisms:
| Target | Interaction Type | Biological Outcome | Reference |
|---|---|---|---|
| GABA-A receptor | Hydrogen bonding (NH group) | Chloride channel modulation | |
| Topoisomerase II | Intercalation (thiadiazole) | DNA replication inhibition |
Structural-activity relationship (SAR):
-
Electron-withdrawing substituents on the thiadiazole enhance electrophilic reactivity and target binding .
Stability and Degradation
Under accelerated conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 (HCl, 40°C) | Thiadiazole ring hydrolysis | 2.3 h |
| UV light (254 nm) | Cyclopropane ring opening | 8.5 h |
Stabilization strategies:
-
Lyophilized formulations in amber vials reduce photodegradation.
Comparative Reactivity Table
| Reaction | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Amine alkylation | 0.45 | 32.1 |
| Thiadiazole coupling | 0.18 | 48.6 |
| Cyclopropane ring oxidation | 0.09 | 67.3 |
Data derived from Arrhenius plots under standardized conditions .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Some notable pharmacological properties include:
- Antitumor Activity : Research indicates that derivatives of 1,3,4-thiadiazoles, including compounds similar to 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, demonstrate significant antitumor effects. These compounds have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation and survival .
- Antiviral Activity : Several studies have reported the antiviral properties of pyrazole derivatives. Modifications in the structure can enhance their efficacy against various viruses, suggesting potential applications in antiviral drug development .
- Antimicrobial Activity : The presence of the thiadiazole moiety is linked to antimicrobial properties. Research has shown that compounds containing 1,3,4-thiadiazole frameworks exhibit activity against a range of bacterial and fungal pathogens .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
Uniqueness
This compound stands out due to its unique combination of a pyrazole ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
- Molecular Formula : C₉H₁₁N₅S
- Molecular Weight : 221.28 g/mol
- CAS Number : 1946822-51-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The core structure combines a thiadiazole ring with a pyrazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, research published in PubMed evaluated several thiadiazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent compound exhibited an IC₅₀ of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. A study focusing on derivatives of 1,3,4-thiadiazole showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the paper disc diffusion method, revealing that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells.
- Antimicrobial Action : Its ability to disrupt bacterial cell wall synthesis or function could explain its efficacy against various pathogens.
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers synthesized a series of thiadiazole derivatives including the target compound. These were tested on MCF-7 and A549 cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of thiadiazole derivatives against multiple strains of bacteria and fungi. The results showed that compounds similar to this compound had effective bactericidal and fungicidal activities at low concentrations .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and cyclopropane-containing precursors. Key steps include:
- Cyclocondensation : Reacting substituted hydrazides with thiocyanates under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .
- Functionalization : Introducing the 3-cyclopropyl-1-methylpyrazole moiety via nucleophilic substitution or cross-coupling reactions. Optimize reaction temperatures (e.g., 90°C under reflux) and solvent systems (e.g., DMF/ethanol mixtures) to improve yield .
- Purification : Recrystallization from DMSO/water (2:1) or ethanol-DMF mixtures enhances purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and IR for functional group identification (e.g., N-H stretching at ~3300 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL97) for single-crystal refinement. Key parameters include hydrogen-bonding networks (N–H⋯N) and dihedral angles between aromatic systems, as seen in analogous thiadiazole structures .
Q. What are the primary structural features influencing reactivity and stability?
- Methodological Answer :
- Thiadiazole Core : The electron-deficient ring facilitates nucleophilic substitution at the 2-amine position. Steric hindrance from the cyclopropyl group may slow reactivity .
- Substituent Effects : The methyl group on the pyrazole enhances lipophilicity, while the cyclopropyl moiety contributes to conformational rigidity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity. Compare with derivatives like 5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine, where iodine enhances lipophilicity .
- Docking Simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes). Validate using crystal structures of similar thiadiazoles bound to active sites .
Q. How to resolve discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer :
- Standardized Assays : Adopt CLSI guidelines for MIC testing using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and use reference antibiotics (e.g., ciprofloxacin) as positive controls .
Q. What strategies optimize bioavailability based on structural modifications?
- Methodological Answer :
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetyl) to the 2-amine to enhance solubility. Monitor hydrolysis kinetics via HPLC .
- Lipophilicity Adjustments : Replace cyclopropyl with polar substituents (e.g., -OH, -OCH₃) to improve aqueous solubility while retaining activity .
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F), nitro, or methoxy groups at the pyrazole or thiadiazole positions .
- Biological Testing : Screen analogs against a panel of pathogens (e.g., Gram-negative bacteria, T. cruzi) and analyze trends using multivariate regression .
Q. What are the challenges in crystallizing this compound, and how to address them?
- Methodological Answer :
- Solvent Optimization : Use slow evaporation of acetone or ethanol-DMF mixtures to grow single crystals. Adjust pH to 8–9 during precipitation to avoid amorphous solids .
- Seeding Techniques : Introduce microcrystals from analogous compounds (e.g., 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine) to induce nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
